Thermogenic Enzyme Induction: 7-Oxo-DHEA 3-Acetate is 4-Fold More Potent Than DHEA in Rat Liver
7-oxo-DHEA (the active species liberated from the 3-acetate pro-drug) is reported to be 4-fold more thermogenic than DHEA in resting heat production assays in rats, as reviewed by Ihler & Chami-Stemmann (2003) citing the Lardy ergosteroid series [1]. The primary mechanistic basis is the induction of liver mitochondrial sn-glycerol-3-phosphate dehydrogenase (GPDH) and cytosolic malic enzyme, for which 7-oxo-DHEA is substantially more active than the parent steroid DHEA [2]. This quantitative fold-difference is the foundational differentiation claim for the entire 7-oxygenated ergosteroid class.
| Evidence Dimension | Thermogenic potency (resting heat production induction, rat model) |
|---|---|
| Target Compound Data | 7-Oxo-DHEA (active metabolite of the 3-acetate) — 4-fold more thermogenic than DHEA |
| Comparator Or Baseline | DHEA (dehydroepiandrosterone) — baseline thermogenic activity |
| Quantified Difference | 4-fold higher thermogenic potency for the 7-oxo compound vs DHEA |
| Conditions | In vivo rat thermogenesis; enzyme induction of liver mitochondrial GPDH and cytosolic malic enzyme |
Why This Matters
A 4-fold potency advantage means that substantially lower molar doses of 7-oxo-DHEA 3-acetate can achieve thermogenic effects equivalent to DHEA, with direct implications for formulation efficiency and procurement cost-effectiveness.
- [1] Ihler G, Chami-Stemmann H. 7-oxo-DHEA and Raynaud's phenomenon. Med Hypotheses. 2003;60(3):391-397. doi:10.1016/S0306-9877(02)00409-7. PMID: 12581618. View Source
- [2] Lardy H, Partridge B, Kneer N, Wei Y. Ergosteroids: induction of thermogenic enzymes in liver of rats treated with steroids derived from dehydroepiandrosterone. Proc Natl Acad Sci USA. 1995;92(14):6617-6619. doi:10.1073/pnas.92.14.6617. PMID: 7604042. View Source
